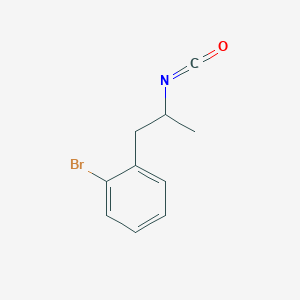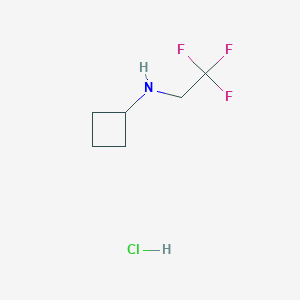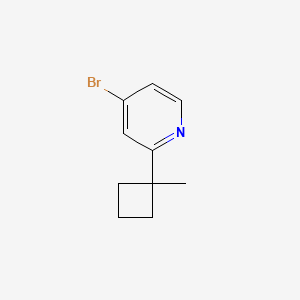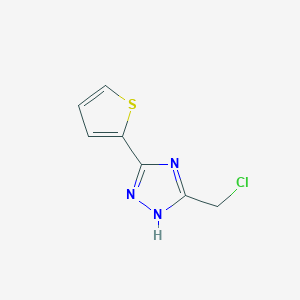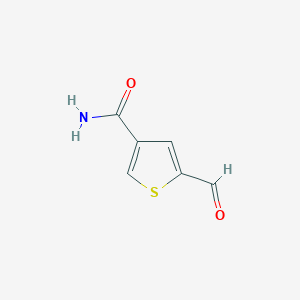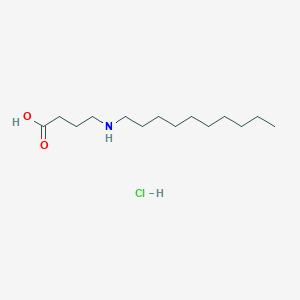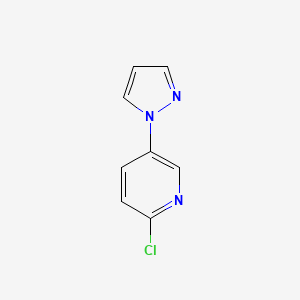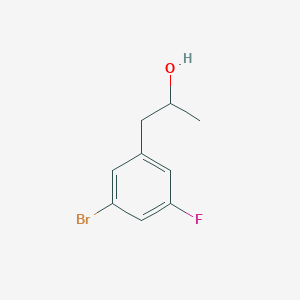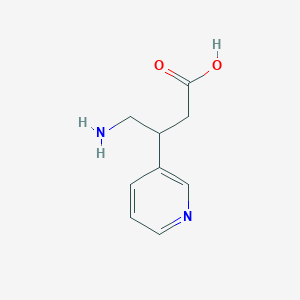
4-氨基-3-(吡啶-3-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a pyridin-3-yl group at the third position
科学研究应用
配位聚合物合成
该化合物用于制备具有银 (Ag)、铜 (Cu) 和锌 (Zn) 等金属的新型配位聚合物。 这些聚合物在材料科学、催化和磁性领域具有潜在应用 .
抗胃癌研究
该化合物的衍生物已被合成和表征,用于潜在的抗胃癌治疗。 这展示了它在药物化学和药物设计中的作用 .
结核病治疗
它参与了新型抗结核活性化合物的设计和合成,突出了其在开发新型治疗剂中的重要性 .
Nur77 调节
该化合物的衍生物已被评估为 Nur77 的有效调节剂,Nur77 是一种参与癌细胞增殖和存活的蛋白质,表明它在癌症研究中的应用 .
晶体学
该化合物已被用作合成新的杂环化合物的起始原料,这些化合物通过单晶 X 射线晶体学表征,证明了它在结构化学中的用途 .
催化
它已被用于催化研究,特别是在合成新型吡啶-3-基-嘧啶-2-基-氨基苯基-酰胺衍生物中,这些衍生物对各种化学转化很重要 .
磁性研究
作用机制
Mode of Action
Compounds containing similar structures have been shown to exhibit antiviral activity . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Result of Action
Compounds with similar structures have shown antiviral activity . More research is needed to describe the specific effects of this compound.
生化分析
Biochemical Properties
4-Amino-3-(pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters and enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 4-Amino-3-(pyridin-3-yl)butanoic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-Amino-3-(pyridin-3-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions can lead to changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(pyridin-3-yl)butanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of 4-Amino-3-(pyridin-3-yl)butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Amino-3-(pyridin-3-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Amino-3-(pyridin-3-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.
Subcellular Localization
4-Amino-3-(pyridin-3-yl)butanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function and interaction with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyridin-3-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.
Final Product: The final product, 4-Amino-3-(pyridin-3-yl)butanoic acid, is obtained through deprotection and purification steps.
Industrial Production Methods
Industrial production methods for 4-Amino-3-(pyridin-3-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-Amino-3-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives
属性
IUPAC Name |
4-amino-3-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYFCGIRRDDDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
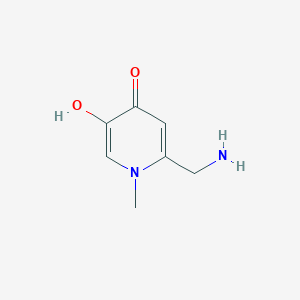
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
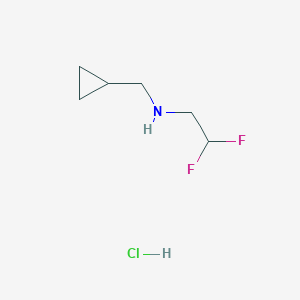
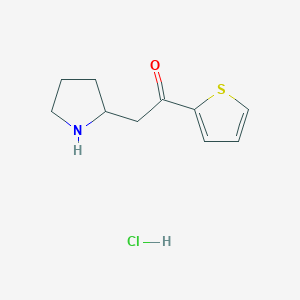
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
